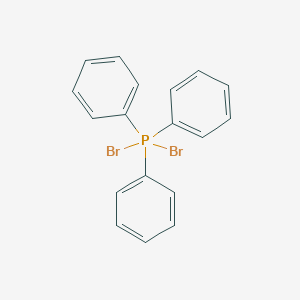

Triphenylphosphine dibromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87871. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibromo(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Br2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXGTPDKNBIOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061423 | |

| Record name | Phosphorane, dibromotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-39-5 | |

| Record name | Dibromotriphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylphosphine dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorane, dibromotriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorane, dibromotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromotriphenylphosphorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0J6R63JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triphenylphosphine Dibromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine (B44618) dibromide (PPh₃Br₂) is a versatile and widely utilized reagent in modern organic synthesis. This technical guide provides an in-depth overview of its core properties, synthesis, and diverse applications, with a particular focus on its role in the conversion of alcohols to alkyl bromides and the esterification of carboxylic acids. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers and professionals in drug development and other chemical sciences with the practical knowledge required for its effective application.

Introduction

Triphenylphosphine dibromide, also known as bromotriphenylphosphonium bromide or dibromotriphenylphosphorane, is a crystalline solid that serves as a powerful tool for a variety of chemical transformations.[1][2] Its reactivity stems from the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack and enabling the activation of various functional groups. This guide will explore the fundamental aspects of this compound, from its preparation to its mechanistic role in key synthetic reactions.

Physicochemical Properties

This compound is a light yellow to light pink crystalline powder. It is sensitive to moisture and should be handled under anhydrous conditions.[1][3] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₅Br₂P | [4] |

| Molecular Weight | 422.09 g/mol | [4] |

| Melting Point | 235 °C (decomposes) | [5] |

| CAS Number | 1034-39-5 | [4] |

| Solubility | Soluble in water, dichloromethane (B109758), acetonitrile, chloroform, and ethanol. | [6][7] |

Synthesis of this compound

This compound is typically prepared by the direct reaction of triphenylphosphine with bromine.[1] The reaction is exothermic and should be carried out with caution in a suitable solvent, such as dichloromethane or acetonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylphosphine (1.0 eq)

-

Bromine (1.0 eq)

-

Anhydrous Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous dichloromethane.[8]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine in anhydrous dichloromethane dropwise to the stirred triphenylphosphine solution.[9] The characteristic orange-red color of bromine should disappear upon addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes at 0 °C.

-

The product, this compound, will precipitate from the solution. The precipitate can be isolated by filtration.[8]

-

Wash the isolated solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a crystalline solid. Due to its moisture sensitivity, it is often prepared fresh before use.[6]

Applications in Organic Synthesis

This compound is a versatile reagent with a broad range of applications in organic synthesis. Its primary uses include the conversion of alcohols to alkyl bromides and the promotion of esterification reactions.

Conversion of Alcohols to Alkyl Bromides

A primary application of this compound is the conversion of primary and secondary alcohols to their corresponding alkyl bromides.[2][10] This transformation generally proceeds with inversion of stereochemistry at the reacting carbon center, consistent with an Sₙ2 mechanism.[11]

The reaction is initiated by the nucleophilic attack of the alcohol oxygen onto the electrophilic phosphorus atom of this compound. This forms an alkoxyphosphonium bromide intermediate, which then undergoes nucleophilic attack by the bromide ion to yield the alkyl bromide and triphenylphosphine oxide.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dichloromethane

-

Pyridine (B92270) or Triethylamine (B128534) (optional, to neutralize liberated HBr)

Procedure:

-

Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add this compound portion-wise to the stirred solution at room temperature.

-

If the alcohol is sensitive to acidic conditions, a non-nucleophilic base like pyridine or triethylamine can be added to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure alkyl bromide.[10]

Esterification of Carboxylic Acids

This compound can be used to promote the esterification of carboxylic acids with alcohols under mild, neutral conditions.[12][13] This method is particularly useful for the esterification of sensitive substrates.

The reaction is believed to proceed through the formation of an acyloxyphosphonium bromide intermediate. The carboxylate attacks the phosphonium (B103445) center, followed by nucleophilic attack of the alcohol on the activated acyl group, leading to the formation of the ester and triphenylphosphine oxide.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Alcohol (1.5 - 2.0 eq)

-

This compound (1.2 eq)

-

N,N-Dimethylaminopyridine (DMAP) or other non-nucleophilic base (1.5 eq)

-

Anhydrous Dichloromethane

Procedure:

-

To a stirred solution of the carboxylic acid and alcohol in anhydrous dichloromethane, add the non-nucleophilic base at room temperature under an inert atmosphere.[14]

-

Add this compound portion-wise to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired ester.[12]

Other Synthetic Applications

Beyond these primary applications, this compound is also employed in:

-

Conversion of Aldoximes to Nitriles: It acts as a dehydrating agent to facilitate this transformation.[7]

-

Cleavage of Acetals: It can be used as a reagent for the cleavage of acetal (B89532) protecting groups.[7]

-

Formation of Iminophosphoranes: Reaction with amines yields iminophosphoranes, which are valuable synthetic intermediates.[7]

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Spectra typically show complex multiplets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the phenyl protons.[9] |

| ¹³C NMR | Aromatic carbons typically appear in the range of δ 128-135 ppm.[15] |

| ³¹P NMR | A characteristic signal for the phosphonium species is observed. |

| IR (KBr) | Characteristic peaks for P-Ph bonds and C-H stretching of the aromatic rings are observed.[6] |

Safety and Handling

This compound is a corrosive and moisture-sensitive solid that should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][16] All manipulations should be performed in a well-ventilated fume hood.[1] It causes severe skin burns and eye damage.[3] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of the synthetic organic chemist. Its ability to facilitate the conversion of alcohols to alkyl bromides and promote esterification reactions under mild conditions makes it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals and other fine chemicals. A thorough understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in the research and development laboratory.

References

- 1. echemi.com [echemi.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Conversion of alcohols into alkyl bromides using polymer-supported this compound and polymer-supported triphenylphosphine and carbon tetrabromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C18H15Br2P | CID 70579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1034-39-5 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 12. This compound: A Simple One–pot Esterification Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: A Simple One-pot Esterification Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. This compound(1034-39-5) 13C NMR spectrum [chemicalbook.com]

- 16. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Synthesis of Triphenylphosphine Dibromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triphenylphosphine (B44618) dibromide ((C₆H₅)₃PBr₂) from triphenylphosphine (PPh₃), a crucial reagent in various organic transformations, including the conversion of alcohols to alkyl bromides and the Appel reaction. This document details the underlying chemistry, experimental protocols, safety considerations, and characterization of the final product.

Reaction Overview and Mechanism

The synthesis of triphenylphosphine dibromide is a straightforward and typically high-yielding reaction involving the direct combination of triphenylphosphine and elemental bromine. The reaction is an oxidative addition where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the bromine molecule. This process is highly exothermic and results in the formation of a pentavalent phosphorus compound.

The reaction proceeds as follows:

(C₆H₅)₃P + Br₂ → (C₆H₅)₃PBr₂

The mechanism involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine on one of the bromine atoms of the dibromine molecule. This leads to the simultaneous cleavage of the bromine-bromine bond and the formation of a phosphorus-bromine bond, resulting in the this compound product.[1]

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, primarily differing in the choice of solvent and the method of bromine addition. Below are detailed methodologies for conducting this synthesis.

Protocol 1: Synthesis in Dichloromethane (B109758)

This is a widely used method that employs dichloromethane as a solvent to facilitate the reaction and control the temperature.[2]

Materials:

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve triphenylphosphine in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred triphenylphosphine solution. The addition should be controlled to maintain the temperature of the reaction mixture below 10 °C.[1][3]

-

A precipitate of this compound will form almost immediately.[2]

-

After the complete addition of bromine, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[2]

-

The product can be isolated by filtration and washed with cold dichloromethane to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum.

Protocol 2: Synthesis in Chloroform (B151607)

Chloroform can also be used as a solvent for this reaction.[4]

Materials:

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Chloroform (CHCl₃), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Dissolve 4.0 g of triphenylphosphine in 100 ml of anhydrous chloroform in a round-bottom flask.[4]

-

With continuous stirring, add bromine dropwise to the solution. The bromine should be added slowly to control the exothermic reaction.[4]

-

The solution will turn an orange-red color upon the formation of this compound.[4]

-

Once the addition is complete, the product can be precipitated, if necessary, by the addition of a non-polar solvent like diethyl ether.

-

Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

The synthesis of this compound is generally reported to proceed in high to near-quantitative yields. The following table summarizes typical quantitative data associated with the synthesis.

| Parameter | Value | Source |

| Yield | High to near-quantitative | [5] |

| Melting Point | 235 °C (decomposes) | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| ³¹P NMR Chemical Shift (CDCl₃) | δ = 50.2 ppm | [2] |

Safety and Handling

Both triphenylphosphine and bromine are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7]

-

Triphenylphosphine (PPh₃): Can cause skin and eye irritation. Inhalation of dust should be avoided.

-

Bromine (Br₂): Is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns to the skin and eyes, and inhalation of its vapors can be fatal.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

This compound ((C₆H₅)₃PBr₂): Is corrosive and causes severe skin and eye burns.[7][8] It is also moisture-sensitive.[9] Handle in a dry, inert atmosphere if possible.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly useful technique for confirming the formation of the product, with a characteristic chemical shift around 50 ppm.[2] ¹H and ¹³C NMR spectroscopy can also be used to confirm the presence of the phenyl groups.[3][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic P-C and C-H vibrations of the phenyl groups.

Visualization of Workflow and Mechanism

To better illustrate the synthesis process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the formation of this compound.

References

- 1. This compound | 1034-39-5 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound: A Simple One–pot Esterification Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uro.hmc.edu [uro.hmc.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. aksci.com [aksci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound(1034-39-5) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Triphenylphosphine Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenylphosphine (B44618) dibromide (CAS Number: 1034-39-5), a versatile reagent in organic synthesis. It covers its chemical and physical properties, synthesis, mechanisms of action, and key applications, with a focus on its relevance to drug discovery and development. Detailed experimental protocols and safety information are also included to assist laboratory professionals.

Chemical and Physical Properties

Triphenylphosphine dibromide, also known as dibromotriphenylphosphorane or bromotriphenylphosphonium bromide, is a solid organophosphorus compound.[1][2] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1034-39-5 | [3] |

| Molecular Formula | C₁₈H₁₅Br₂P | [3][4] |

| Molecular Weight | 422.09 g/mol | [3] |

| Appearance | Yellow-orange solid/powder | [2] |

| Melting Point | 235 °C (decomposes) | [4] |

| EC Number | 213-855-1 | |

| MDL Number | MFCD00000054 | |

| SMILES String | BrP(Br)(c1ccccc1)(c2ccccc2)c3ccccc3 | |

| InChI Key | OCXGTPDKNBIOTF-UHFFFAOYSA-N |

Synthesis of this compound

This compound is typically prepared by the reaction of triphenylphosphine with bromine.[5] The reaction is straightforward and results in the formation of the product as a precipitate.

This protocol is adapted from established organic synthesis procedures.[6]

-

Setup: A three-necked, 1-liter flask is equipped with a mechanical stirrer, a reflux condenser with an argon inlet, and a pressure-equalizing dropping funnel.

-

Reagents: Charge the flask with 151 g (0.58 mol) of triphenylphosphine and 350 mL of dichloromethane (B109758).

-

Cooling: Cool the mixture to -5°C using an ice-salt bath while maintaining an argon atmosphere.

-

Addition of Bromine: Prepare a solution of 92 g (0.58 mol) of bromine in 60 mL of dichloromethane. Add this solution dropwise to the stirred triphenylphosphine mixture over a period of one hour.

-

Observation: The bromine color will disappear instantaneously as a precipitate of this compound forms.[6]

-

Isolation: The resulting clear yellow-orange solution can be concentrated using a rotary evaporator. The product can then be precipitated by adding anhydrous diethyl ether. The solid is collected by suction filtration and washed with additional anhydrous ether.[6]

Caption: Workflow for the synthesis of this compound.

Mechanism of Action and Key Reactions

This compound is a powerful reagent for converting alcohols into alkyl bromides and for other transformations such as esterification and cyclization.[7][8] The core mechanism involves the formation of a highly reactive oxyphosphonium intermediate.[8]

The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of configuration at a chiral center.[8] This method is valued for its mild conditions and minimal side reactions like elimination or rearrangement.[8]

Caption: Generalized mechanism for alcohol to alkyl bromide conversion.

This compound's utility extends to a variety of synthetic transformations crucial for the synthesis of complex molecules, including active pharmaceutical ingredients.[4]

| Application | Description | Yields | Reference(s) |

| Bromination of Alcohols/Phenols | Converts primary, secondary, and tertiary alcohols to bromides with high selectivity and inversion of stereochemistry.[8] | Excellent | [8][9][10] |

| Esterification of Carboxylic Acids | A one-pot reaction with an alcohol and base converts carboxylic acids to esters, preserving stereochemistry.[11] | 30-95% | [11][12] |

| Cyclization of Amino Alcohols | Facilitates the cyclization of β- and γ-amino alcohols to form cyclic amines like aziridines.[7][8] | High | [7][8] |

| Conversion of Aldoximes to Nitriles | An efficient method for the dehydration of aldoximes to produce nitriles.[8] | High | [8] |

| Cleavage of Ethers | Can be used to cleave TBDMS and THP ethers to form bromides directly.[10] | High | [10] |

| Ring Opening of Aziridines | Reacts with both activated and non-activated aziridines to yield β-bromo amines.[10] | Excellent | [10] |

Experimental Protocols for Key Reactions

Detailed methodologies are critical for reproducibility in research and development settings.

This procedure is based on the work of Salom and Kohn for converting carboxylic acids to esters with minimal racemization.[11]

-

Reagents: To a solution of the chiral carboxylic acid (1 mmol) and K₂CO₃ (0.76 g, 5.5 mmol) in the desired alcohol (6 mL), add this compound (2.20 g, 5 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Workup: Remove the volatile components under reduced pressure. Add water (25 mL) and dichloromethane (25 mL) to the residue.

-

Extraction: Separate the organic layer. Wash the aqueous layer with an additional 25 mL of dichloromethane.

-

Purification: Combine the organic layers, concentrate them in vacuo, and purify the resulting residue by MPLC (Medium Pressure Liquid Chromatography) using hexanes as the eluent to obtain the final ester product.[11]

Caption: Experimental workflow for one-pot esterification.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[2][13]

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[2][13][14] It is also toxic if inhaled, swallowed, or in contact with skin.[1] The substance is sensitive to moisture and air.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure.[1][2] A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate.[1][2]

-

Handling: Use only in a well-ventilated area, preferably within a fume hood. Keep the container tightly closed. Avoid breathing dust.[1]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[2] It is recommended to keep the container refrigerated (below 4°C/39°F) and under an inert atmosphere.[1][2]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15-30 minutes and seek immediate medical attention.[1][2]

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid immediately.[1]

-

Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid immediately.[1]

-

This guide provides essential technical information for the safe and effective use of this compound in a research and development context. Its reliability in key synthetic transformations makes it a valuable tool for chemists working on the synthesis of novel compounds.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C18H15Br2P | CID 70579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound - Enamine [enamine.net]

- 8. This compound | 1034-39-5 | Benchchem [benchchem.com]

- 9. Conversion of alcohols into alkyl bromides using polymer-supported this compound and polymer-supported triphenylphosphine and carbon tetrabromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound: A Simple One–pot Esterification Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: A Simple One-pot Esterification Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. canbipharm.com [canbipharm.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Triphenylphosphine Dibromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenylphosphine (B44618) dibromide (PPh₃Br₂), a versatile reagent in organic synthesis. The document details its physicochemical properties, provides a standardized experimental protocol for its synthesis, and includes key spectroscopic data for its characterization. Furthermore, a logical workflow for its preparation is visualized to aid in laboratory application.

Core Physicochemical and Spectroscopic Data

A summary of the key quantitative data for triphenylphosphine dibromide is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 422.09 g/mol [1][2] |

| Molecular Formula | C₁₈H₁₅Br₂P[1][2] |

| IUPAC Name | dibromo(triphenyl)-λ⁵-phosphane[3] |

| CAS Number | 1034-39-5[1][2] |

| Appearance | Off-white to yellow solid |

| Melting Point | 235 °C (decomposes) |

| Solubility | Soluble in dichloromethane (B109758), acetonitrile (B52724), and chloroform. |

Table 2: Calculated Molecular Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Bromine | Br | 79.904 |

| Phosphorus | P | 30.974 |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Solvent/Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ³¹P NMR | CDCl₃ | ~58 ppm (analogous to chlorophosphonium species)[4] |

| ¹H NMR | CDCl₃ | Multiplets in the range of δ 7.40-8.10 ppm |

| ¹³C NMR | CDCl₃ | Signals corresponding to aromatic carbons, with characteristic coupling to the phosphorus atom. Key signals include those for the ipso, ortho, meta, and para carbons. |

| FT-IR | KBr pellet | ~3060 cm⁻¹ (aromatic C-H stretch), ~1580 cm⁻¹ and ~1480 cm⁻¹ (C=C ring stretch), ~1440 cm⁻¹ (P-Ph stretch), ~1100 cm⁻¹ (in-plane C-H bend), ~750-690 cm⁻¹ (out-of-plane C-H bend), and vibrations below 500 cm⁻¹ corresponding to P-Br bonds. |

Experimental Protocol: Synthesis of this compound

This section details a common and reliable method for the laboratory synthesis of this compound from triphenylphosphine and bromine.

Materials and Equipment:

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Anhydrous dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent like acetonitrile or diethyl ether

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel

-

Reflux condenser with an argon or nitrogen inlet

-

Ice-salt bath

-

Standard glassware for filtration and drying

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

Procedure:

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser connected to an inert gas (argon or nitrogen) line, and a pressure-equalizing dropping funnel. The flask is charged with triphenylphosphine (1.0 equivalent) and anhydrous dichloromethane.

-

Cooling: The reaction mixture is cooled to approximately -5°C to 0°C using an ice-salt bath.[5]

-

Addition of Bromine: A solution of bromine (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred triphenylphosphine solution over a period of about one hour.[5] The gradual addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: During the addition of bromine, its characteristic reddish-brown color should disappear almost instantaneously, and a precipitate of this compound will form.[5]

-

Completion of Reaction: After the complete addition of bromine, the reaction mixture is stirred for an additional 30 minutes while maintaining the cold temperature.

-

Isolation of the Product: The resulting precipitate of this compound can be isolated by filtration under an inert atmosphere. The solid is then washed with cold, anhydrous solvent to remove any unreacted starting materials.

-

Drying and Storage: The collected solid product is dried under vacuum. This compound is moisture-sensitive and should be stored in a desiccator or under an inert atmosphere.[6]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Core Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent, primarily for the conversion of alcohols to alkyl bromides. This transformation, often referred to as a modified Appel reaction, proceeds under mild conditions and is compatible with a wide range of functional groups.[7] The reaction typically occurs with inversion of stereochemistry at the carbon center, which is a crucial consideration in the synthesis of chiral drug molecules.

Beyond the bromination of alcohols, this compound is also utilized for:

-

The conversion of carboxylic acids to acyl bromides.

-

The ring-opening of epoxides to vicinal dibromides.

-

Dehydration reactions.

The utility of this reagent in synthesizing key intermediates makes it a staple in the toolbox of medicinal chemists and process development scientists.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. This compound | C18H15Br2P | CID 70579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Triphenylphosphine Dibromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of triphenylphosphine (B44618) dibromide (Ph₃PBr₂) in various organic solvents. Due to a lack of readily available quantitative data in the scientific literature and chemical databases, this guide focuses on qualitative solubility information, supplemented with a comprehensive experimental protocol for determining solubility. Additionally, this document illustrates a key reaction pathway involving triphenylphosphine dibromide and a general workflow for solubility determination.

Core Data: Qualitative Solubility of this compound

This compound is a versatile reagent in organic synthesis, notably used for the conversion of alcohols to alkyl bromides and in various other transformations.[1] Its effectiveness in a reaction is often dependent on its solubility in the chosen solvent. The following table summarizes the available qualitative solubility data.

| Solvent | Solubility | Notes |

| Highly Soluble In | ||

| Dichloromethane (CH₂Cl₂) | Soluble / Highly Soluble | Frequently used as a reaction solvent for Ph₃PBr₂.[2] Some sources note the formation of a precipitate during its synthesis, suggesting solubility is not unlimited.[3] |

| Acetonitrile (CH₃CN) | Soluble / Highly Soluble | A common solvent for reactions involving Ph₃PBr₂.[2][4] |

| Dimethylformamide (DMF) | Highly Soluble | Explicitly mentioned as a solvent in which Ph₃PBr₂ is highly soluble.[4] |

| Benzonitrile | Highly Soluble | Listed as a solvent in which Ph₃PBr₂ is highly soluble.[4] |

| Chloroform (CHCl₃) | Soluble | Mentioned as a suitable solvent for the preparation of Ph₃PBr₂.[2] |

| Sparingly Soluble In | ||

| Benzene | Slightly Soluble | Described as a solvent in which Ph₃PBr₂ has limited solubility.[4] |

| Chlorobenzene | Slightly Soluble | Indicated as a solvent with low solubility for Ph₃PBr₂.[4] |

| Insoluble In | ||

| Diethyl Ether (Et₂O) | Insoluble | This compound is reported to be insoluble in diethyl ether. |

| Conflicting Data | ||

| Water (H₂O) | Soluble / Reacts | Several chemical suppliers list it as soluble in water.[1][2][5][6] However, a safety data sheet indicates that it reacts with water, which is a critical consideration for its handling and use.[7] It is also noted to be hygroscopic and can decompose in the presence of moisture.[4] |

Note to Researchers: The conflicting information regarding the interaction of this compound with water necessitates caution. It is advisable to handle the compound under anhydrous conditions to ensure its integrity and reactivity. The "solubility" in water may refer to its decomposition into water-soluble products.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (analytical grade)

-

Anhydrous organic solvent of choice

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight caps

-

Oven for drying glassware

Methodology:

-

Preparation:

-

Ensure all glassware is thoroughly cleaned and dried in an oven to remove any residual moisture.

-

Prepare a constant temperature bath set to the desired experimental temperature.

-

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound and add it to a vial. The "excess" amount is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Add a magnetic stir bar to the vial and securely cap it to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the constant temperature bath.

-

Stir the mixture vigorously for a predetermined amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The time required for equilibration may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for a few hours while still in the constant temperature bath.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately pass the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate by weighing the volumetric flask.

-

Carefully evaporate the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator).

-

Once the solvent is completely removed, re-weigh the volumetric flask containing the dried solid residue of this compound.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty volumetric flask from the final mass of the flask with the dried residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Safety Precautions:

-

This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Organic solvents are often flammable and volatile. Work in a well-ventilated area away from ignition sources.

Visualizations: Reaction Pathway and Experimental Workflow

To further aid in the understanding of this compound's application and the process of solubility determination, the following diagrams have been generated using Graphviz.

Caption: Reaction pathway for the conversion of an alcohol to an alkyl bromide using this compound.

References

- 1. This compound | 1034-39-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 96% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound CAS#: 1034-39-5 [m.chemicalbook.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

The Core Mechanism of Triphenylphosphine Dibromide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of triphenylphosphine (B44618) dibromide (TPDB), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of TPDB's reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of Reactivity

Triphenylphosphine dibromide (Ph₃PBr₂) is a crystalline solid that serves as a powerful and selective brominating agent.[1] Its primary mechanism of action involves the formation of highly reactive phosphonium (B103445) intermediates. The phosphorus atom in triphenylphosphine acts as a nucleophile, attacking a bromine molecule to form the ionic pair [Ph₃PBr]⁺Br⁻. This species is the key player in the subsequent reactions, activating a variety of functional groups for nucleophilic substitution.

The general mechanism involves the activation of a substrate (e.g., an alcohol) by the this compound, forming an oxyphosphonium salt. This intermediate is an excellent leaving group, facilitating the subsequent nucleophilic attack by the bromide ion. This process typically occurs with high efficiency and selectivity, often under mild reaction conditions.[2]

Key Synthetic Applications and Mechanisms

This compound is employed in a wide array of chemical transformations. The following sections detail the mechanisms and provide experimental insights into its most common applications.

Conversion of Alcohols to Alkyl Bromides

One of the most prevalent uses of this compound is the conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl bromides.[3] This transformation is known for its mild conditions, which helps in preventing elimination or rearrangement side reactions.[2]

Mechanism: The reaction proceeds through an Sₙ2 pathway, resulting in the inversion of stereochemistry at the carbon center. The alcohol's hydroxyl group attacks the electrophilic phosphorus atom of the [Ph₃PBr]⁺ cation, forming an alkoxyphosphonium bromide intermediate. The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the triphenylphosphine oxide.[2]

Quantitative Data for Alcohol Bromination:

| Substrate (Alcohol) | Product (Alkyl Bromide) | Yield (%) | Reference |

| Benzyl alcohol | Benzyl bromide | 78 | [4] |

| 1-Octanol | 1-Bromooctane | 67-82 | [5] |

| 2-Octanol | 2-Bromooctane | 67-82 | [5] |

| Cinnamyl alcohol | Cinnamyl bromide | 67-82 | [5] |

| Cyclohexanol | Bromocyclohexane | 67-82 | [5] |

Experimental Protocol: General Procedure for Alcohol Bromination

A solution of the alcohol (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous dichloromethane (B109758) (10 mL) is cooled to 0 °C in an ice bath. To this stirred solution, bromine (1.2 mmol) in dichloromethane (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the pure alkyl bromide.

Esterification of Carboxylic Acids

This compound is an effective reagent for the one-pot esterification of carboxylic acids with alcohols. This method is advantageous as it proceeds under neutral and mild conditions, providing moderate to high yields of the desired esters.[2][6] For chiral carboxylic acids, the reaction occurs with minimal to no racemization.[2][6]

Mechanism: The reaction is believed to proceed through the in situ formation of an acyloxyphosphonium salt. The alcohol first reacts with this compound to form an alkoxyphosphonium bromide. This is followed by the attack of the carboxylate anion on the activated phosphorus species to generate an acyloxyalkoxyphosphorane intermediate. This intermediate then undergoes an intramolecular rearrangement or is attacked by another alcohol molecule to yield the ester and triphenylphosphine oxide.[2]

Quantitative Data for Esterification:

| Carboxylic Acid | Alcohol | Yield (%) | Reference |

| 3-Phenylpropionic acid | Methanol | 79 | [2] |

| 3-Phenylpropionic acid | Ethanol | 95 | [2] |

| 3-Phenylpropionic acid | n-Butanol | 45-95 | [2] |

| 3-Phenylpropionic acid | Isopropanol | 88 | [2] |

| 3-Phenylpropionic acid | tert-Butanol | 63 | [2] |

| Benzoic acid | n-Butanol | 85 | [4] |

| 4-Nitrobenzoic acid | n-Butanol | 92 | [4] |

| Acetic acid | n-Butanol | 80 | [4] |

Experimental Protocol: General Procedure for Esterification

To a solution of the carboxylic acid (1.0 mmol), an excess of the alcohol (5-10 mmol), and a base such as potassium carbonate (2.2 mmol) or N,N-dimethylaminopyridine (DMAP) (2.5 mmol) in a suitable solvent like acetonitrile (B52724) or dichloromethane (10 mL), this compound (1.5 mmol) is added.[2][4] The reaction mixture is stirred at room temperature for 2-24 hours.[2][4] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the pure ester.[2][4]

Cleavage of Ethers and Acetals

This compound can effectively cleave ethers and acetals to produce alkyl bromides under mild conditions.[2] This method is particularly useful for the deprotection of ether protecting groups.

Mechanism: The reaction is initiated by the coordination of the ether oxygen to the electrophilic phosphorus of [Ph₃PBr]⁺, forming a dialkoxyphosphonium bromide intermediate. Subsequent nucleophilic attack by the bromide ion on one of the alkyl groups leads to the formation of an alkyl bromide and an alcohol. In the case of acetals, the initial product is a bromoether, which can be further converted to a dibromide or a carbonyl compound upon hydrolysis.

Experimental Protocol: General Procedure for Ether Cleavage

To a solution of the ether (1.0 mmol) in an anhydrous solvent such as dichloromethane or acetonitrile (10 mL) at 0 °C, this compound (1.2 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to yield the alkyl bromide.

Conversion of Aldoximes to Nitriles

This compound provides a simple and efficient method for the dehydration of aldoximes to the corresponding nitriles under mild conditions and in high yields.[7][8]

Mechanism: The reaction likely proceeds through the formation of an O-phosphonium oxime intermediate. The lone pair on the oxime nitrogen then facilitates the elimination of triphenylphosphine oxide and a proton to form the nitrile.

Quantitative Data for Conversion of Aldoximes to Nitriles:

| Aldoxime | Nitrile | Yield (%) | Reference |

| Benzaldehyde oxime | Benzonitrile | 95 | [7] |

| 4-Methylbenzaldehyde oxime | 4-Methylbenzonitrile | 94 | [7] |

| 4-Methoxybenzaldehyde oxime | 4-Methoxybenzonitrile | 92 | [7] |

| 4-Chlorobenzaldehyde oxime | 4-Chlorobenzonitrile | 96 | [7] |

| 3-Bromobenzaldehyde oxime | 3-Bromobenzonitrile | 93 | [7] |

| 2-Naphthaldehyde oxime | 2-Cyano-naphthalene | 90 | [7] |

Experimental Protocol: General Procedure for Conversion of Aldoximes to Nitriles

To a solution of the aldoxime (1.0 mmol) and triphenylphosphine (1.1 mmol) in dry acetonitrile (10 mL), bromine (1.1 mmol) is added dropwise at room temperature.[7] The reaction mixture is stirred for a short period (typically 5-15 minutes) and monitored by TLC.[7] After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the pure nitrile.[7]

Ring Opening of Aziridines

This compound is a highly efficient reagent for the ring-opening of both activated and non-activated aziridines, affording β-bromoamines in excellent yields.[9]

Mechanism: The reaction is initiated by the nucleophilic attack of the aziridine (B145994) nitrogen on the electrophilic phosphorus atom of [Ph₃PBr]⁺, leading to the formation of a phosphonium salt intermediate. This activates the aziridine ring for nucleophilic attack by the bromide ion at one of the ring carbons, resulting in the opening of the three-membered ring to give the β-bromoamine.

Quantitative Data for Ring Opening of Aziridines:

| Aziridine Substrate | Product | Yield (%) | Reference |

| N-Tosyl-2-phenylaziridine | 2-Bromo-1-phenyl-N-tosylethanamine | 92 | [2] |

| N-Tosyl-2-methylaziridine | 2-Bromo-N-tosylpropan-1-amine | 88 | [2] |

| 1-Tosyl-7-azabicyclo[4.1.0]heptane | trans-2-Bromo-N-tosylcyclohexanamine | 98 | |

| N-Benzyl-2-phenylaziridine | N-(2-Bromo-1-phenylethyl)aniline | 90 |

Experimental Protocol: General Procedure for Ring Opening of Aziridines

To a solution of the aziridine (1.0 mmol) in anhydrous acetonitrile (10 mL) at 0 °C is added this compound (1.1 mmol). The reaction mixture is stirred at room temperature for 1-2 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding β-bromoamine.

Conclusion

This compound is a remarkably versatile and efficient reagent in organic synthesis. Its reactivity, centered around the formation of highly reactive phosphonium intermediates, enables a broad spectrum of transformations under generally mild conditions. This guide has provided a comprehensive overview of its core mechanisms of action in key synthetic applications, supported by quantitative data and detailed experimental protocols. For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for the strategic design and execution of synthetic routes to complex molecules.

References

- 1. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Conversion of alcohols into alkyl bromides using polymer-supported this compound and polymer-supported triphenylphosphine and carbon tetrabromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Triphenylphosphine Dibromide

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine (B44618) dibromide (PPh₃Br₂), a versatile reagent in organic synthesis, is valued for its efficacy in a range of transformations, including the conversion of alcohols to alkyl bromides and the activation of carboxylic acids. However, its utility is intrinsically linked to its stability, a critical factor for ensuring reproducibility and safety in research and development settings. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for triphenylphosphine dibromide, supported by available data, experimental methodologies, and visual aids to ensure its proper handling and use.

Core Stability Profile

This compound is a solid material that is notably sensitive to environmental conditions, primarily moisture. Its stability is also influenced by temperature. The primary mode of decomposition is through hydrolysis, which compromises the integrity of the reagent and can impact the outcome of chemical reactions.

Susceptibility to Hydrolysis

The paramount stability concern for this compound is its reactivity towards water.[1] It is classified as a moisture-sensitive and hygroscopic solid, readily reacting with water from the atmosphere.[1] This reaction leads to the formation of triphenylphosphine oxide (TPPO) and hydrogen bromide (HBr), as depicted in the reaction scheme below. The generation of corrosive HBr gas is a significant safety consideration.

Thermal Stability

This compound exhibits limited thermal stability. Its melting point is consistently reported as a decomposition temperature, typically around 235 °C.[2] Above this temperature, the compound undergoes degradation. While specific kinetic data for its thermal decomposition is not extensively available in public literature, it is crucial to avoid exposing the compound to high temperatures to prevent the formation of undesired byproducts and ensure its chemical integrity.

Quantitative Stability Data

While comprehensive kinetic studies on the decomposition of this compound are not widely published, the following table summarizes its key physical and stability-related properties based on available safety data sheets and chemical literature.

| Property | Value | Citation(s) |

| Appearance | White to off-white or light yellow powder | [3][4] |

| Melting Point | 235 °C (decomposes) | [2] |

| Moisture Sensitivity | Highly sensitive; hygroscopic | [1] |

| Primary Decomposition Products (Hydrolysis) | Triphenylphosphine Oxide (TPPO), Hydrogen Bromide (HBr) | [5] |

Decomposition Pathway

The primary decomposition pathway for this compound in the presence of moisture is hydrolysis. This reaction proceeds through the nucleophilic attack of water on the phosphorus center, leading to the formation of triphenylphosphine oxide and hydrogen bromide.

Caption: Hydrolysis decomposition pathway of this compound.

Recommended Storage and Handling Workflow

To maintain the integrity and reactivity of this compound, a strict storage and handling protocol is essential. The following workflow outlines the best practices for minimizing decomposition.

References

Spectroscopic Data of Triphenylphosphine Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for triphenylphosphine (B44618) dibromide (PPh₃Br₂), a versatile reagent in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with experimental protocols for its synthesis and spectral acquisition.

Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for triphenylphosphine dibromide. This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.88 - 7.08 | Multiplet | - | Aromatic Protons (C₆H₅) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (JPC) Hz | Assignment |

| 132.4 | 3.0 | para-Carbon |

| 131.2 | 101.0 | ipso-Carbon |

| 130.5 | 12.0 | meta-Carbon |

| 128.8 | 13.0 | ortho-Carbon |

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 21.5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within the this compound molecule. The spectrum is typically recorded on a solid sample.

Table 4: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 1586 | Medium | C=C Aromatic Ring Stretch |

| 1487 | Medium | C=C Aromatic Ring Stretch |

| 1437 | Strong | P-C (Phenyl) Stretch |

| 1103 | Strong | P-C (Phenyl) Stretch |

| 744 | Strong | C-H Out-of-plane Bend |

| 689 | Strong | C-H Out-of-plane Bend |

| 504 | Strong | P-Br Stretch |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data are provided below.

Synthesis of this compound

This compound can be readily synthesized by the reaction of triphenylphosphine with bromine.[1][2][3]

Materials:

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Three-necked flask

-

Mechanical stirrer

-

Reflux condenser with an argon inlet

-

Pressure-equalizing dropping funnel

-

Ice-salt bath

Procedure:

-

A solution of triphenylphosphine (1.0 equivalent) in anhydrous dichloromethane is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an argon atmosphere.[1]

-

The solution is cooled to -5 °C using an ice-salt bath.[1]

-

A solution of bromine (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred triphenylphosphine solution over a period of one hour.[1]

-

The reaction is instantaneous, resulting in the precipitation of this compound as a white solid.[2]

-

The precipitate can be isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-25 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4]

-

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4]

¹H NMR Spectroscopy:

-

A standard ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.[5]

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

-

A proton-decoupled ¹³C NMR spectrum is acquired on a 100 or 125 MHz spectrometer.[5]

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm).

³¹P NMR Spectroscopy:

-

A proton-decoupled ³¹P NMR spectrum is acquired on a 162 or 202 MHz spectrometer.[5]

-

An external standard, typically 85% phosphoric acid, is used for chemical shift referencing (δ = 0 ppm).[6]

IR Spectroscopic Analysis

The IR spectrum of solid this compound is typically obtained using the KBr pellet method.[7][8][9][10]

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample in an agate mortar and pestle.[9]

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[9]

-

Gently but thoroughly mix the sample and KBr.[8]

-

Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[8]

Data Acquisition:

-

Obtain a background spectrum of a blank KBr pellet.[9]

-

Place the sample pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a simplified workflow for its synthesis.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Simplified workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. echemi.com [echemi.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. shimadzu.com [shimadzu.com]

- 10. eng.uc.edu [eng.uc.edu]

Methodological & Application

Application Notes and Protocols for the Conversion of Alcohols to Alkyl Bromides using Triphenylphosphine Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in drug discovery and development. Triphenylphosphine (B44618) dibromide (PPh₃Br₂), often generated in situ from triphenylphosphine (PPh₃) and a bromine source, is a mild and efficient reagent for this purpose. This method, often referred to as a variation of the Appel reaction, proceeds under neutral conditions, offering advantages over other brominating agents that require harsh acidic or basic environments. The reaction is known for its reliability with primary and secondary alcohols and typically proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at the reacting center.[1][2]

Reaction Principle and Mechanism

The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1] The process begins with the activation of triphenylphosphine with a bromine source, such as elemental bromine (Br₂) or carbon tetrabromide (CBr₄), to form a phosphonium (B103445) salt. The alcohol then acts as a nucleophile, attacking the electrophilic phosphorus atom to form an alkoxyphosphonium intermediate. Finally, the bromide ion displaces the activated hydroxyl group in an Sₙ2 fashion, yielding the desired alkyl bromide, triphenylphosphine oxide, and a haloform byproduct when CBr₄ is used.[1][3] This stereospecific inversion makes the reaction particularly valuable for the synthesis of chiral molecules.

Applications in Synthesis

This methodology is widely applicable for the bromination of a variety of alcoholic substrates. It is particularly useful for sensitive molecules that may not tolerate harsh reaction conditions. The reaction is compatible with numerous functional groups and has been successfully employed in the synthesis of complex natural products and pharmaceutical agents. While primary and secondary alcohols are excellent substrates, tertiary alcohols may undergo elimination or react via an Sₙ1 pathway.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the conversion of various alcohols to their corresponding alkyl bromides using triphenylphosphine-based brominating systems.

Table 1: Conversion of Alcohols to Alkyl Bromides using PPh₃/CBr₄ (Appel Reaction)

| Alcohol Substrate | PPh₃ (Equivalents) | CBr₄ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenylethyl alcohol | 1.5 | 1.2 | Dichloromethane (B109758) | 0 to RT | 1 | 96 | [4] |

| Generic Alcohol | 1.5 | 1.2 | Dichloromethane | 0 to RT | 2 | 93 | [5] |

| Generic Alcohol | 2.0 | 2.0 | Dichloromethane | 0 to RT | - | High | [6] |

| 4,4,4-triphenylbutan-1-ol | 2.2 | 1.1 | Chloroform | 20 | 0.17 | 73 | [7] |

Table 2: Conversion of Alcohols to Alkyl Bromides using PPh₃/Br₂

| Alcohol Substrate | PPh₃ (Equivalents) | Br₂ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Generic Alcohol | 2.0 | 2.0 | Acetonitrile (B52724) | 90 | 16 | - | [8] |

Table 3: Conversion of Alcohols to Alkyl Bromides using PPh₃/NBS

| Alcohol Substrate | PPh₃ (Equivalents) | NBS (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Generic Alcohol | 1.2 | 1.2 | Dichloromethane | 0 | - | - | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Bromination of an Alcohol using Triphenylphosphine and Carbon Tetrabromide (Appel Reaction)

This protocol is a general method for the conversion of primary and secondary alcohols to alkyl bromides.[6]

Materials:

-

Alcohol (1.0 eq)

-

Triphenylphosphine (2.0 eq)

-

Carbon tetrabromide (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine solution

-

Sodium sulfate, anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the alcohol (1.0 eq) and triphenylphosphine (2.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve carbon tetrabromide (2.0 eq) in anhydrous dichloromethane.

-

Add the carbon tetrabromide solution dropwise to the alcohol and triphenylphosphine mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Upon completion, a precipitate of triphenylphosphine oxide may form. Filter the reaction mixture to remove the solid byproduct.

-

Wash the filtrate successively with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure alkyl bromide.

Protocol 2: Bromination of 2-Phenylethyl Alcohol using Triphenylphosphine and Carbon Tetrabromide

This protocol provides a specific example of the Appel reaction with quantitative details.[4]

Materials:

-

2-Phenylethyl alcohol (0.196 mL, 1.64 mmol)

-

Carbon tetrabromide (0.652 g, 1.96 mmol)

-

Triphenylphosphine (0.644 g, 2.46 mmol)

-

Dichloromethane (11.5 mL)

-

Silica gel for column chromatography (eluent: hexane (B92381):ethyl acetate (B1210297) = 7:3)

Procedure:

-

To a mixture of 2-phenylethyl alcohol (0.196 mL, 1.64 mmol) and carbon tetrabromide (0.652 g, 1.96 mmol) in dichloromethane (8.2 mL) at 0 °C, add a solution of triphenylphosphine (0.644 g, 2.46 mmol) in dichloromethane (3.3 mL).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 7:3) to yield (2-bromoethyl)benzene (B7723623) as a colorless liquid (0.290 g, 96% yield).

Protocol 3: In Situ Generation of Triphenylphosphine Dibromide with Bromine for Alcohol Bromination

This protocol describes the formation of the brominating agent from triphenylphosphine and elemental bromine.[8]

Materials:

-

Alcohol (1.0 eq)

-

Triphenylphosphine (2.0 eq)

-

Bromine (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Methyl tert-butyl ether (MTBE)

-

Hexane

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (2.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.0 eq) in anhydrous acetonitrile dropwise to the triphenylphosphine solution. A precipitate of this compound will form.

-

Add the alcohol (1.0 eq) portionwise to the mixture.

-

Heat the reaction mixture to 90 °C and stir for 16 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Suspend the resulting material in MTBE and filter to remove the solid triphenylphosphine oxide.

-

Concentrate the filtrate and dissolve the residue in acetonitrile.

-

Extract the acetonitrile solution with hexane to remove nonpolar impurities.

-

The acetonitrile layer containing the alkyl bromide can be further purified as needed.

Visualizations

Caption: General experimental workflow for alcohol to alkyl bromide conversion.

References

- 1. orgosolver.com [orgosolver.com]

- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 3. Appel Reaction [organic-chemistry.org]

- 4. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Alcohol to Bromide - Appel Rxn [commonorganicchemistry.com]

Application Notes and Protocols for the Bromination of Primary Alcohols with Triphenylphosphine Dibromide (PPh3Br2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary alcohols to primary alkyl bromides is a fundamental transformation in organic synthesis, crucial for the introduction of a versatile functional group amenable to a wide range of nucleophilic substitution and coupling reactions. The use of triphenylphosphine (B44618) dibromide (PPh₃Br₂), often generated in situ from triphenylphosphine (PPh₃) and bromine (Br₂), offers a mild and efficient method for this conversion. This protocol is particularly advantageous for substrates sensitive to acidic conditions or rearrangement, as the reaction proceeds via a neutral, Sₙ2-type mechanism.

Advantages of the PPh₃Br₂ System

-

Mild Reaction Conditions: The reaction is typically carried out under neutral conditions, avoiding the use of strong acids that can cause side reactions such as rearrangements and eliminations.

-

High Yields: Excellent yields of the corresponding alkyl bromides can be achieved for a variety of primary alcohols.

-

Stereochemical Control: The reaction proceeds with inversion of configuration at a stereocenter, consistent with an Sₙ2 mechanism.

-

Suppression of Rearrangements: Unlike reactions that proceed through carbocation intermediates, the use of PPh₃Br₂ avoids skeletal rearrangements.[1][2]

Reaction Mechanism

The bromination of a primary alcohol with PPh₃Br₂ follows an Appel-type reaction mechanism. The reaction is initiated by the formation of the bromophosphonium bromide salt from triphenylphosphine and bromine. The alcohol then attacks the electrophilic phosphorus atom, forming an alkoxyphosphonium bromide intermediate. Subsequent backside attack by the bromide ion on the carbon atom bearing the activated hydroxyl group leads to the formation of the alkyl bromide, triphenylphosphine oxide, and hydrogen bromide.

Data Presentation

The following table summarizes the yields for the bromination of various primary alcohols using triphenylphosphine in combination with a bromine source. While the specific conditions may vary slightly between examples, they generally involve the use of PPh₃ and a brominating agent in an inert solvent.

| Entry | Substrate (Primary Alcohol) | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | 1-Octanol | PPh₃/TBCA | CH₂Cl₂ | Room Temp | 1.5 h | 82 |

| 2 | 1-Heptanol | PPh₃/TBCA | CH₂Cl₂ | Room Temp | 1.5 h | 78 |

| 3 | Cinnamyl alcohol | PPh₃/TBCA | CH₂Cl₂ | Room Temp | 1.5 h | 76 |

| 4 | Benzyl alcohol | PPh₃/TBCA | CH₂Cl₂ | Room Temp | 1.5 h | 75 |

| 5 | 1-Pentanol | PPh₃/TBCA | CH₂Cl₂ | Room Temp | 1.5 h | 73 |

| 6 | Geraniol | PPh₃/TBCA | CH₂Cl₂ | Room Temp | 1.5 h | 70 |

| 7 | 1-Hexadecanol | PPh₃/TBCA | CH₂Cl₂ | Room Temp | 1.5 h | 70 |

| 8 | 4-Phenyl-1-butanol | PPh₃/CBr₄ | CH₂Cl₂ | 0 to RT | 1 h | 96 |

TBCA = Tribromoisocyanuric Acid Note: The data presented is a compilation from various sources and reaction conditions may not be identical.

Experimental Protocols

Protocol 1: General Procedure for the Bromination of a Primary Alcohol with PPh₃ and Br₂